1-methyl-5-(thiophen-3-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione
Description
Properties
IUPAC Name |
1-methyl-5-thiophen-3-yl-6,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4,7-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3S/c1-15-8-6(9(16)14-11(15)18)7(12-10(17)13-8)5-2-3-19-4-5/h2-4,7H,1H3,(H2,12,13,17)(H,14,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUWVFJFILUNNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(NC(=O)N2)C3=CSC=C3)C(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-5-(thiophen-3-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound features a complex bicyclic structure that includes both pyrimidine and thiophene moieties. This structural arrangement is pivotal in determining its biological activity.
Anticancer Properties
Recent studies have shown that derivatives of pyrimidine compounds exhibit significant anticancer activity. Specifically, the compound under investigation has demonstrated potent effects against various cancer cell lines. For instance:
- Caspase Activation : The compound triggers apoptosis in HepG2 and Huh-7 cell lines by significantly activating caspases 3 and 7 at varying doses .
- Cell Cycle Arrest : In a study involving HeLa cells, the compound caused G2/M phase arrest in a dose-dependent manner .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : It has shown considerable antibacterial activity against strains such as E. coli and S. aureus, with notable bacteriostatic effects observed .
- Fungal Activity : Antifungal properties have been reported against A. flavus and A. niger, indicating a broad spectrum of antimicrobial efficacy .
Other Pharmacological Effects
The compound's biological profile extends beyond anticancer and antimicrobial effects:
- Anti-inflammatory Activity : Research indicates potential anti-inflammatory effects, which may be beneficial in treating inflammatory diseases .
- Antioxidant Properties : The compound has displayed antioxidant activity, contributing to its potential as a therapeutic agent in oxidative stress-related conditions .
The mechanisms underlying the biological activities of 1-methyl-5-(thiophen-3-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione are complex and multifaceted:
- DNA Intercalation : Similar compounds have been shown to intercalate into bacterial DNA, disrupting replication processes and leading to cell death .
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and microbial resistance mechanisms .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of related compounds:
- Synthesis of Pyrimidine Derivatives : A study synthesized various pyrimidine derivatives and evaluated their anticancer properties against multiple cell lines. The results indicated that modifications to the thiophene ring significantly enhanced biological activity .
- Comparative Analysis : In comparative studies involving similar compounds, it was found that those with methyl substitutions exhibited heightened anticancer effects across different cancer types .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity:
- Caspase Activation : The compound triggers apoptosis in various cancer cell lines such as HepG2 and Huh-7 by activating caspases 3 and 7 in a dose-dependent manner.
- Cell Cycle Arrest : Studies involving HeLa cells have shown that the compound causes G2/M phase arrest, indicating its potential as an anticancer agent.
Antimicrobial Activity
The antimicrobial properties of 1-methyl-5-(thiophen-3-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione are promising:
- Bacterial Inhibition : It demonstrates considerable antibacterial activity against common strains such as Escherichia coli and Staphylococcus aureus, exhibiting notable bacteriostatic effects.
- Fungal Activity : The compound has antifungal properties against species like Aspergillus flavus and Aspergillus niger, indicating a broad spectrum of antimicrobial efficacy.
Other Pharmacological Effects
Beyond anticancer and antimicrobial applications, this compound shows potential in other areas:
- Anti-inflammatory Activity : Preliminary research suggests it may have anti-inflammatory effects beneficial for treating inflammatory diseases.
- Antioxidant Properties : The compound exhibits antioxidant activity, which could be advantageous in managing oxidative stress-related conditions.
Recent studies have highlighted the potential of this compound in various applications:
- A study demonstrated its ability to activate caspases leading to apoptosis in liver cancer cells (HepG2) at specific concentrations.
- Another investigation reported significant antibacterial effects against pathogenic strains using agar diffusion methods.
- Research on its antioxidant properties indicated that it could mitigate oxidative stress in cellular models.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Pyrimido[4,5-d]Pyrimidine Derivatives
Key Observations:
- Substituent Effects :
- Electron-donating groups (e.g., methoxy in 4d, thiophene in 4p) enhance solubility and lower melting points compared to electron-withdrawing groups (e.g., nitro in 4j, 4k) .
- Thiophene vs. Phenyl : Thiophene derivatives (e.g., 4p) exhibit higher melting points (330–333°C) than phenyl-substituted analogues (e.g., 4f: 262–265°C), likely due to stronger sulfur-mediated intermolecular interactions .
- Spectral Trends :
- IR : C=O stretches (1650–1750 cm⁻¹) and N–H vibrations (3200–3400 cm⁻¹) are consistent across derivatives.
- ¹H NMR : Thiophene protons appear as multiplets in δ 6.8–7.8, while methoxy groups resonate as singlets near δ 3.7–4.1 .
Q & A
Q. What synthetic methodologies are commonly employed to prepare this compound and its analogs?
The synthesis typically involves multi-step cyclocondensation reactions. For example, thiophene-containing precursors are reacted with pyrimidine intermediates under reflux conditions. Polar aprotic solvents like HMPA or DMF are used at elevated temperatures (e.g., 150°C) to facilitate annelation, followed by purification via column chromatography or crystallization from methanol/DMF .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
Key methods include:
- 1H/13C NMR : To resolve proton environments and carbon frameworks (e.g., δ 7.21–7.34 ppm for aromatic protons, δ 164.4 ppm for carbonyl carbons) .
- IR spectroscopy : Identifies carbonyl stretches (1695–1748 cm⁻¹) and NH vibrations (3120–3486 cm⁻¹) .
- Elemental analysis : Validates purity (>95%) by comparing calculated vs. observed C/H/N ratios .
- Mass spectrometry : Confirms molecular weight via [M+H]+ peaks .
Q. What biological activities are reported for structurally related pyrimido-pyrimidinetriones?
Analogous compounds exhibit:
- Inhibition of mutant SOD1-dependent protein aggregation (EC50 ~3.36 μM), critical for neurodegenerative disease research .
- Antibacterial activity through thiophene interactions with bacterial enzymes (e.g., thieno-pyrimidines) .
Advanced Research Questions
Q. How can regioselectivity challenges in thiophene substitution be addressed during synthesis?
Regioselectivity is influenced by:
- Electronic effects : Electron-withdrawing groups on thiophene direct substitution to the 3-position.
- Solvent/catalyst systems : Polar solvents (DMF) with Et3N enhance nucleophilic attack, as seen in analogous syntheses of thiophene-fused pyrimidines .
- Temperature control : Lower temperatures favor kinetic control, reducing side products .
Q. How should discrepancies between calculated and observed elemental analysis data be resolved?
Minor deviations (e.g., C: 66.50 vs. 66.65) may arise from hygroscopicity or incomplete combustion. Mitigation strategies include:
- Vacuum drying : Ensures complete solvent removal before analysis .
- Cross-validation : Use HRMS or X-ray crystallography to confirm molecular composition .
Q. What strategies improve solubility for in vitro bioactivity assays?
Q. How does the dihydropyrimidine ring conformation affect binding affinity to target proteins?
The half-chair conformation of the dihydropyrimidine ring enables optimal hydrogen bonding with active sites. Substituents like thiophen-3-yl enhance π-π stacking with aromatic residues in target proteins, as shown in docking studies of related inhibitors .
Data Contradiction Analysis
Q. How can conflicting NMR data for similar compounds be reconciled?
Discrepancies in chemical shifts (e.g., δ 3.34 ppm vs. δ 4.11 ppm for alkyl protons) may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
